S-(4-Bromobenzyl)cysteine
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Overview
Description
S-(4-Bromobenzyl)cysteine is an organic compound belonging to the class of L-cysteine-S-conjugates. It is characterized by the presence of a bromobenzyl group attached to the sulfur atom of cysteine. The molecular formula of this compound is C10H12BrNO2S, and it has a molecular weight of 290.177 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Bromobenzyl)cysteine typically involves the reaction of 4-bromobenzyl chloride with cysteine in the presence of a base. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is purified through recrystallization and filtration techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: S-(4-Bromobenzyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl or amino-substituted benzyl derivatives.
Scientific Research Applications
S-(4-Bromobenzyl)cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving protein modification and enzyme inhibition.
Mechanism of Action
The mechanism of action of S-(4-Bromobenzyl)cysteine involves its interaction with specific molecular targets, such as enzymes. The bromobenzyl group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the high nucleophilicity of the thiol group in cysteine, which allows it to react with electrophilic centers in the target molecules .
Comparison with Similar Compounds
- S-(4-Chlorobenzyl)cysteine
- S-(4-Methylbenzyl)cysteine
- S-(4-Nitrobenzyl)cysteine
Comparison: S-(4-Bromobenzyl)cysteine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its overall molecular weight. Additionally, the bromobenzyl group provides specific steric and electronic effects that influence the compound’s interaction with biological targets .
Properties
Molecular Formula |
C10H12BrNO2S |
---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(4-bromophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H12BrNO2S/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
QZGWXEMBSFZEBK-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C(=O)O)N)Br |
Origin of Product |
United States |
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